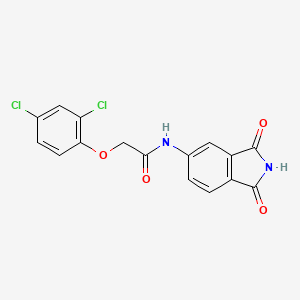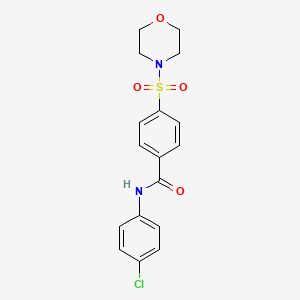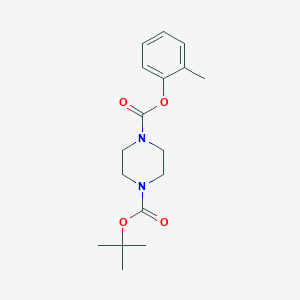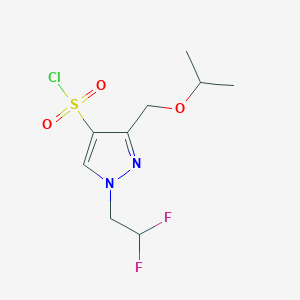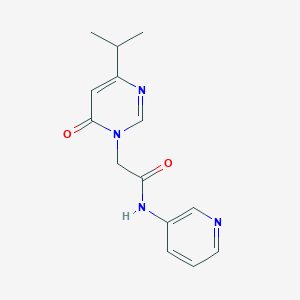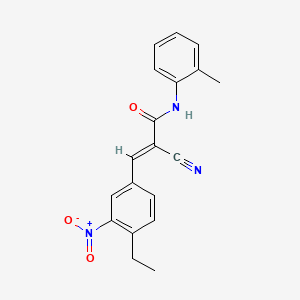
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or cyano groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, reduction may yield amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research may focus on its efficacy in treating certain diseases or conditions, particularly those involving abnormal cell growth or signaling pathways.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitrophenyl groups may play a role in binding to these targets, while the overall structure of the compound influences its activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide
- (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-ethylphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its specific interactions with molecular targets and pathways make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-9-8-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-7-5-4-6-13(17)2/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQJEZSGITZMLT-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
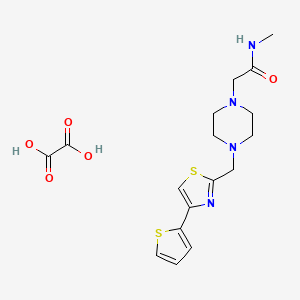
![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2748884.png)
![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)
![N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2748887.png)
![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide](/img/structure/B2748889.png)
![1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one](/img/structure/B2748891.png)

